5-(2,5-dichlorophenyl)-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}furan-2-carboxamide
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Overview
Description
5-(2,5-dichlorophenyl)-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a benzotriazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}furan-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dichlorophenyl)-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups on the benzotriazolyl moiety can be reduced to amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
5-(2,5-dichlorophenyl)-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzotriazolyl moiety can bind to metal ions, potentially inhibiting metalloprotein enzymes. The dichlorophenyl and trifluoromethyl groups may enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-(2-chloro-5-(trifluoromethyl)phenyl)-2-furancarboxaldehyde: This compound shares the furan and trifluoromethylphenyl moieties but lacks the benzotriazolyl group.
2-chloro-5-(trifluoromethyl)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the furan and benzotriazolyl groups.
Uniqueness
The uniqueness of 5-(2,5-dichlorophenyl)-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}furan-2-carboxamide lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of both dichlorophenyl and trifluoromethyl groups enhances its stability and lipophilicity, while the benzotriazolyl moiety allows for metal ion binding and potential enzyme inhibition.
Properties
Molecular Formula |
C24H13Cl2F3N4O2 |
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Molecular Weight |
517.3 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)-N-[2-[3-(trifluoromethyl)phenyl]benzotriazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H13Cl2F3N4O2/c25-14-4-6-18(26)17(11-14)21-8-9-22(35-21)23(34)30-15-5-7-19-20(12-15)32-33(31-19)16-3-1-2-13(10-16)24(27,28)29/h1-12H,(H,30,34) |
InChI Key |
YFGXGKAIPWOLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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